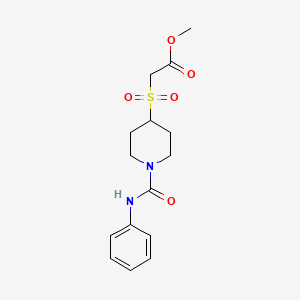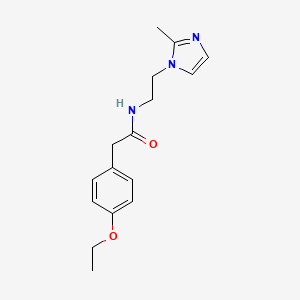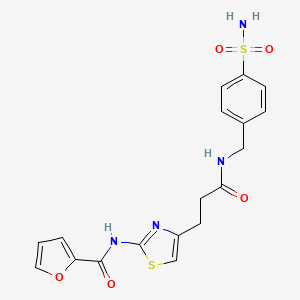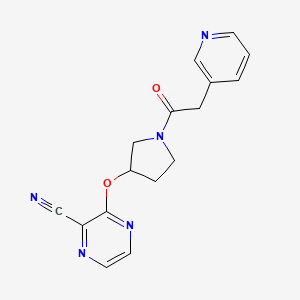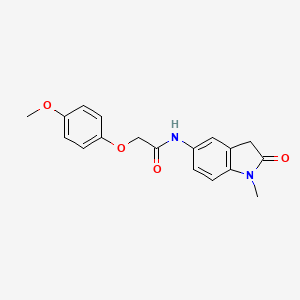
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as MPPI, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MPPI belongs to the class of indolin-2-one derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory process. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been reported to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been reported to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been found to reduce oxidative stress and increase antioxidant enzyme activity.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for use in scientific research studies. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide also has a short half-life, which limits its effectiveness in in vivo studies.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide. One direction is to study the potential use of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide and its potential therapeutic properties.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves a two-step process. In the first step, 2-(4-methoxyphenoxy)acetic acid is reacted with thionyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. In the second step, 2-(4-methoxyphenoxy)acetyl chloride is reacted with 1-methyl-2-oxoindoline-5-carboxylic acid to form 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide. This synthesis method has been reported in the literature and has been used in various scientific research studies.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-16-8-3-13(9-12(16)10-18(20)22)19-17(21)11-24-15-6-4-14(23-2)5-7-15/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQOVIVAOFOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)
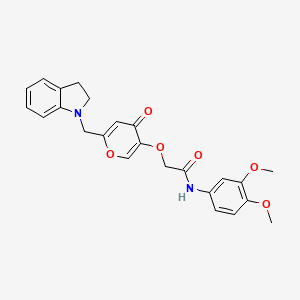
![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)
![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)
![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)
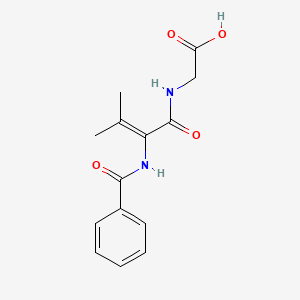
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2945896.png)
